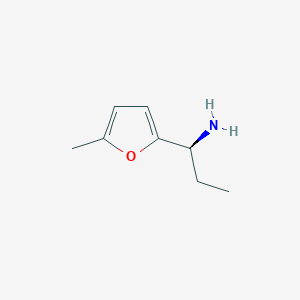![molecular formula C7H11N3 B1314859 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 774178-09-5](/img/structure/B1314859.png)
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is also known as “4,5,6,7-四氢-1H-咪唑并 [4,5-c]吡啶”. It can be obtained from histamine dihydrochloride and polyformaldehyde cyclization .
Synthesis Analysis
The synthesis of “this compound” involves the cyclization of histamine dihydrochloride and polyformaldehyde . More details about the synthesis process can be found in various scientific papers .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using its InChI code . More detailed structural analysis can be found in related scientific literature .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and are subject to ongoing research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its InChI code . More detailed properties can be found in the related scientific literature .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a core structure in various chemical syntheses and structural analyses. It is a part of the synthesis and structure-activity relationship (SAR) studies of P2X7 antagonists, where methyl-substituted derivatives were investigated to address affinity and stability issues, leading to the identification of potent P2X7 antagonists with unique CYP profiles (Swanson et al., 2016). Additionally, its vibrational spectra, X-ray, and molecular structure have been studied, with its molecular structure and vibrational energy levels being determined using density functional theory (DFT), providing insights into its molecular conformation and hydrogen bonding patterns (Lorenc et al., 2008).
Therapeutic and Biological Applications
The imidazo[4,5-c]pyridine scaffold, a structural variant of this compound, is recognized for its wide range of applications in medicinal chemistry. It has been implicated in various therapeutic areas, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities. This scaffold's versatility in forming various marketed preparations showcases its significance in drug development and the potential for novel therapeutic agents (Deep et al., 2016).
Kinase Inhibitor Development
In the realm of cancer therapy and kinase inhibitor development, derivatives of this compound, specifically 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, have been identified as a new class of VEGFR-2 kinase inhibitors. The synthesis of these compounds and their effects on VEGFR-2 kinase activity have been explored, highlighting their potential in targeted cancer therapy (Han et al., 2012).
Mécanisme D'action
Target of Action
It has been reported that this compound can be used to prepare factor xa inhibitors and cdk inhibitors . Factor Xa plays a crucial role in the blood coagulation cascade, and CDKs (Cyclin-Dependent Kinases) are key regulators of cell cycle progression.
Result of Action
Given its potential use in the preparation of factor xa and cdk inhibitors, it can be inferred that this compound may have anticoagulant effects and may also affect cell proliferation .
Analyse Biochimique
Biochemical Properties
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to act as an inhibitor for certain kinases, which are crucial in cell signaling pathways . The compound’s interaction with these enzymes can modulate their activity, leading to alterations in cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the VEGFR-2 kinase pathway, which is vital for angiogenesis and cell proliferation . Additionally, it has been observed to impact the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as it may concentrate in specific tissues or organs.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-9-6-2-3-8-4-7(6)10-5/h8H,2-4H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDDYBUFDUAOJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476310 |
Source


|
| Record name | 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774178-09-5 |
Source


|
| Record name | 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)
![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene](/img/structure/B1314786.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)
![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)
![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)



